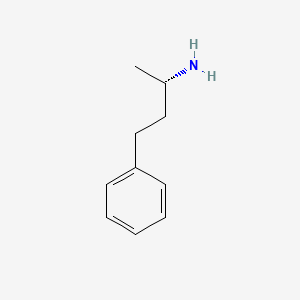

(s)-4-Phenylbutan-2-amine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-4-phenylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECUIGDEWBNQJJ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426390 | |

| Record name | AG-F-48804 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4187-57-9 | |

| Record name | 4-Phenylbutan-2-amine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004187579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AG-F-48804 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4187-57-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PHENYLBUTAN-2-AMINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ATN027167D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for S 4 Phenylbutan 2 Amine

Biocatalytic Approaches for Enantioselective Synthesis

Biocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral amines, including (S)-4-Phenylbutan-2-amine. Enzymes offer unparalleled stereoselectivity under mild reaction conditions, significantly improving the sustainability of chemical manufacturing processes. Key enzymatic strategies include reductive amination catalyzed by engineered dehydrogenases and pathways involving amino acid decarboxylases.

Enzyme-Catalyzed Reductive Amination Strategies

Enzyme-catalyzed reductive amination is a highly atom-economical method for producing chiral amines directly from prochiral ketones. This approach utilizes enzymes, primarily amine dehydrogenases, which catalyze the conversion of a ketone to an amine at the expense of an amine donor (typically ammonia) and a reducing cofactor. hims-biocat.eu

Amine dehydrogenases (AmDHs) are a pivotal class of enzymes for the asymmetric synthesis of chiral amines. acs.org They facilitate the direct reductive amination of ketones with ammonia (B1221849), which is an inexpensive and highly atom-efficient nitrogen source. hims-biocat.euacs.org The process generates water as the primary byproduct, positioning it as an environmentally benign synthetic route. researchgate.net While many engineered AmDHs produce (R)-amines, native amine dehydrogenases (nat-AmDHs) have been identified that exhibit (S)-stereoselectivity, making them suitable for the production of this compound from its precursor, 4-phenyl-2-butanone. researchgate.netwhiterose.ac.uk

The reaction requires a nicotinamide (B372718) cofactor, such as NADH or NADPH, which is consumed during the reduction of the imine intermediate. hims-biocat.eu To make the process economically viable, a cofactor regeneration system is employed in tandem. This is often achieved using a second enzyme, like formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH), which recycles the oxidized cofactor (NAD⁺/NADP⁺) back to its reduced state using a sacrificial substrate like formate or glucose. hims-biocat.eunih.govrsc.org The use of ammonium (B1175870) formate as the buffer can be particularly efficient, as it serves as both the nitrogen source and the reducing equivalent source (via formate dehydrogenase). hims-biocat.eursc.org

The substrate scope of amine dehydrogenases has been significantly broadened through enzyme discovery and engineering, now covering a wide range of structurally diverse carbonyl compounds. hims-biocat.eu Initial AmDHs were often limited in the size and type of ketones they could accept, but modern variants show activity towards various aliphatic, cyclic, and aromatic ketones. acs.orgwhiterose.ac.uk

For the precursor 4-phenyl-2-butanone, different enzyme variants exhibit distinct stereoselectivities. For instance, an engineered Phenylalanine Dehydrogenase from Rhodococcus sp. (Rs-PhAmDH) was shown to quantitatively aminate 4-phenyl-2-butanone, but it produced the (R)-enantiomer with greater than 99% enantiomeric excess (e.e.). rsc.org Conversely, certain native AmDHs and fungal reductive aminases (RedAms), which are a subset of dehydrogenases, can generate the desired (S)-enantiomer, although sometimes with a switch in stereoselectivity depending on the substrate's structure. researchgate.netwhiterose.ac.uk The performance of these enzymes on various ketones highlights their synthetic utility.

| Enzyme | Ketone Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| Rs-PhAmDH | 4-Phenyl-2-butanone | R | >99 | >99 | rsc.org |

| NfRedAm | 4-Phenyl-2-butanone | R | 44-76 | 40-96 | whiterose.ac.uk |

| AdRedAm-H215A | 4-Phenyl-2-butanone | R | ~35 | 86 | whiterose.ac.uk |

| LE-AmDH-v1 | Benzaldehyde | R | >99 (at 200 mM) | N/A | nih.gov |

| Ch1-AmDH | Acetophenone | R | >99 | >99 | rsc.org |

This table is representative of reported data and specific results can vary based on reaction conditions.

Protein engineering has been instrumental in the development of amine dehydrogenases for industrial applications. nih.gov Since naturally occurring AmDHs are not abundant, the majority have been created by engineering other enzymes, most commonly amino acid dehydrogenases (AADHs) like phenylalanine dehydrogenase (PheDH) and leucine (B10760876) dehydrogenase (LeuDH). nih.govresearchgate.net

The initial breakthrough involved modifying the substrate-binding pocket of AADHs. These enzymes naturally bind an α-keto acid. Through site-directed mutagenesis, researchers mutated key residues responsible for anchoring the carboxylate group of the natural substrate. nih.gov This re-engineering allowed the enzyme to accept ketones, which lack the carboxyl group, thereby converting the AADH into a functional AmDH. nih.govresearchgate.net

Further engineering efforts have focused on:

Expanding Substrate Scope: Directed evolution and rational design have been used to create enzyme variants that can accommodate larger, bulkier, or previously unreactive ketones. acs.orgnih.gov Computational analysis helps identify steric hindrances in the active site, guiding mutations to expand the substrate-binding cavity. acs.org

Improving Catalytic Efficiency: Rounds of directed evolution under process-like conditions have yielded AmDH variants with thousands-fold improvements in activity compared to the parent enzyme. nih.gov

Enhancing Stability: Engineering has also focused on improving the stability of AmDHs under operational conditions, such as higher temperatures and the presence of organic co-solvents, as well as reducing their propensity for aggregation. nih.govresearchgate.net

Substrate Scope and Enantioselectivity of AmDHs for Related Ketone Precursors

Amino Acid Decarboxylase (AAD) and Phenylalanine Dehydrogenase (PDH) Applications

Alternative biocatalytic routes leverage the chemistry of natural amino acids, employing enzymes like decarboxylases and dehydrogenases to generate amine structures.

The synthesis of amines from amino acids is a well-established pathway in nature, primarily executed by amino acid decarboxylases (AADs). These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the removal of a carboxyl group from an amino acid, yielding the corresponding amine. pnas.orgnih.gov

For instance, the decarboxylation of phenylalanine using a phenylalanine decarboxylase produces phenethylamine (B48288). pnas.org This product is structurally related to this compound. While not a direct synthesis of the target compound, this enzymatic step provides a key structural motif from a renewable and readily available precursor. unibe.ch The resulting amine can then be further modified through other chemical or enzymatic steps to build the final molecule. This approach is a cornerstone of green chemistry, transforming natural feedstocks into valuable chiral building blocks. unibe.ch

Phenylalanine dehydrogenase (PheDH) also plays a crucial role, not only as the evolutionary precursor to many powerful AmDHs but also in its native function. nih.govnih.gov PheDH catalyzes the reversible oxidative deamination of L-phenylalanine to phenylpyruvic acid. nih.govd-nb.info This reaction and the enzymes that catalyze it are central to the biocatalytic toolbox for creating and interconverting chiral amines and their precursors.

Mutants and Their Substrate Versatility for Non-Natural Amine Synthesis

The practical application of wild-type amine transaminases (ATAs) in the synthesis of non-natural amines is often limited by their narrow substrate scope and instability under industrial conditions. frontiersin.org To overcome these challenges, protein engineering strategies, including directed evolution and rational design, have been employed to develop mutant enzymes with enhanced properties. frontiersin.orgnih.gov These engineered biocatalysts exhibit broader substrate versatility, allowing them to convert a wider range of non-natural ketones into chiral amines. frontiersin.orgmdpi.com

Computational modeling and genome mining are powerful tools used to identify and create ATAs with desired substrate ranges. frontiersin.org By modifying the amino acid residues in the active site, particularly in the substrate binding pockets, researchers can create space to accommodate bulky non-natural substrates. mdpi.comrsc.org For instance, engineering the steric residues in the large pocket of an ATA has been shown to successfully shift its substrate specificity from aromatic to aliphatic amines. rsc.org Similarly, mutating residues in the small binding pocket can enable the transamination of ketones with larger substituents. rsc.org

Table 1: Examples of Engineered ω-Transaminases and their Applications

| Enzyme Source | Engineering Strategy | Target Substrate Type | Application Example | Reference |

| Arthrobacter sp. | Directed Evolution & Rational Design | Bulky ketones | Sitagliptin (B1680988) synthesis | mdpi.com |

| Vibrio fluvialis | Site-directed mutagenesis (F85L/V153A) | α-hydroxy ketones | Serinol-monoester synthesis | mdpi.com |

| Aspergillus terreus | Computer-aided design & mutation | Aromatic ketones | Asymmetric synthesis of aromatic chiral amines | researchgate.net |

| Chromobacterium violaceum | Rational design (mutation of two residues) | Aromatic β-amines | Broadened substrate specificity | rsc.org |

Bioreactor Systems and Process Optimization for Biocatalytic Production

The successful implementation of biocatalytic processes for producing this compound on an industrial scale relies heavily on the design of efficient bioreactor systems and rigorous process optimization. bohrium.com While batch reactors are commonly used, they present challenges in catalyst recovery and reuse, and the thermodynamic equilibrium of the reaction can be unfavorable. bohrium.comrsc.org

Immobilization Techniques for Biocatalyst Robustness and Reusability

To enhance the operational stability and enable the reuse of biocatalysts, various immobilization techniques have been developed. researchgate.net Immobilization involves confining the enzyme to a solid support, which can improve its resistance to environmental changes and simplify the separation of the catalyst from the reaction products. nih.govnih.gov Common immobilization methods include:

Adsorption: Based on weak interactions like hydrophobic interactions and salt linkages. nih.gov Supports such as activated carbon and silica (B1680970) have been used for this purpose. nih.gov

Covalent Binding: Forms strong bonds between the enzyme and the support, often utilizing functional groups on amino acid side chains. nih.gov

Entrapment: Involves enclosing the enzyme within a porous matrix, such as sol-gels. nih.govresearchgate.net

Cross-Linking: Creates insoluble enzyme aggregates (CLEAs) by forming covalent bonds between enzyme molecules. academie-sciences.fr

The choice of immobilization strategy and support material is crucial and depends on the specific enzyme and application. mdpi.comspinchem.com For instance, transaminases have been successfully immobilized on various carriers, including polymeric resins, chitosan, and porous glass beads, leading to enhanced stability and reusability for multiple cycles. researchgate.netresearchgate.nethims-biocat.eu Immobilization on polymeric membranes is also a promising approach for process intensification. rsc.orgrsc.org

Batch and Continuous Flow Biocatalytic Systems

Biocatalytic production of chiral amines can be carried out in either batch or continuous flow systems. bohrium.com

Batch Systems: Involve adding all reactants to the reactor at the beginning of the process. While straightforward to set up, they can suffer from issues with catalyst recovery and reuse, and the reaction equilibrium may limit the final product yield. rsc.org

Continuous Flow Systems: Offer several advantages over batch processes, including enhanced productivity, better process control, and easier scalability. bohrium.comrsc.org Packed-bed reactors (PBRs), where the immobilized enzyme is packed into a column, are commonly used in continuous flow biocatalysis. academie-sciences.fr These systems have demonstrated excellent performance, with high conversion rates and operational stability over extended periods. hims-biocat.eu

The integration of continuous flow systems with immobilized biocatalysts represents a significant advancement in the efficient and sustainable synthesis of chiral amines. bohrium.comhims-biocat.eu

Technoeconomic Analysis of Biocatalytic Routes Versus Traditional Chemical Methods

Technoeconomic analysis (TEA) is a critical tool for evaluating the economic viability of biocatalytic processes compared to traditional chemical synthesis routes. acs.orgresearchgate.net These analyses consider factors such as raw material costs, catalyst costs, process efficiency, and waste generation.

A TEA of a biocatalytic process for producing α-methylbenzylamine, integrated with in situ membrane extraction to shift the reaction equilibrium, showed a lower manufacturing cost compared to a benchmark process using an ion-exchange resin. acs.org Similarly, the estimated manufacturing cost for sitagliptin via a biocatalytic route was found to be lower than both a benchmark process with an engineered transaminase and a rhodium-catalyzed chemical process. acs.orguhasselt.be These analyses highlight the economic advantages of adopting biocatalytic methods for the synthesis of chiral amines.

Chemoenzymatic Hybrid Synthesis Strategies

Chemoenzymatic hybrid synthesis combines the high selectivity of biocatalysts with the versatility of chemical reactions, often in one-pot cascades, to achieve efficient and sustainable production of chiral amines. rsc.orgnih.gov These strategies can overcome the limitations of purely chemical or enzymatic routes.

One approach involves using a chemical catalyst to synthesize a prochiral ketone from readily available starting materials, which is then converted to the desired chiral amine by a transaminase. oup.com For example, a bifunctional metal/base catalyst can be used for the aldol (B89426) condensation of a biomass-derived aldehyde and acetone, followed by in-situ reduction to the corresponding ketone. This ketone is then stereoselectively aminated by an immobilized transaminase. oup.com

Another strategy involves the dynamic kinetic resolution of racemic amines, where an enzyme selectively acts on one enantiomer, and a chemical catalyst is used to racemize the remaining enantiomer, allowing for a theoretical yield of 100%. mdpi.com The integration of chemo- and biocatalysis in the same reactor has been demonstrated for the dynamic kinetic resolution of benzylic amines. mdpi.com

These hybrid approaches offer a powerful toolbox for the synthesis of valuable chiral amines, including this compound, by combining the best features of both chemical and enzymatic catalysis. rsc.orgmdpi.com

Asymmetric Chemical Synthesis Routes (General Strategies)

While biocatalysis offers significant advantages, asymmetric chemical synthesis remains a cornerstone for the production of chiral amines. rsc.org These methods often rely on the use of chiral auxiliaries, ligands, or organocatalysts to induce stereoselectivity. rsc.orgsigmaaldrich.com

One prominent strategy involves the use of chiral sulfinamides, such as tert-butanesulfinamide, as a versatile chiral auxiliary. yale.edu This reagent can be used for the asymmetric synthesis of a wide variety of amines and is employed on a large scale in the pharmaceutical and fine chemical industries. yale.edu

Asymmetric hydrogenation of imines, catalyzed by chiral transition metal complexes (e.g., rhodium or iridium-based catalysts), is another powerful method for producing enantiopure amines. sigmaaldrich.commdpi.com This approach was utilized in the second-generation synthesis of sitagliptin, where a rhodium-catalyzed asymmetric hydrogenation of an enamine intermediate installed the chiral amine center. mdpi.com

Furthermore, biomimetic chemocatalysis, inspired by enzymatic transaminations, has emerged as a direct and appealing method for accessing chiral primary amines. rsc.org These catalytic methods often provide high enantioselectivity and are applicable to a broad range of substrates.

Derivatives and Analogues of S 4 Phenylbutan 2 Amine: Synthesis and Stereochemical Considerations

Design and Synthesis of Structurally Related Chiral Amine Derivatives

The synthesis of derivatives from (S)-4-phenylbutan-2-amine often involves modifications at the amine functionality or the aromatic ring. These transformations are crucial for developing new compounds with tailored properties.

One common approach is the N-substitution of the primary amine to create secondary and tertiary amines. For instance, this compound is used in the synthesis of N-substituted derivatives of (1-methyl-3-phenylpropyl)amine. lookchem.com The amine group can also undergo oxidation to form the corresponding imine or nitrile, or be reduced to create secondary or tertiary amines. Electrophilic aromatic substitution on the phenyl group is another pathway to introduce new functional groups.

Enzymatic methods have gained prominence for the synthesis of chiral amines and their derivatives due to their high stereoselectivity and mild reaction conditions. researchgate.netmdpi.com Transaminases (TAs), particularly ω-transaminases (ω-TAs), are versatile biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.netmdpi.com For example, ω-TAs have been employed for the synthesis of enantiopure amines through kinetic resolution of racemic mixtures, asymmetric synthesis from prochiral ketones, and deracemization of racemic amines. mdpi.commdpi.com

Recent advancements have focused on developing robust enzymatic cascades. A one-pot system for converting racemic 4-phenyl-2-butanol (B1222856) into either (S)- or (R)-enantiomers of the corresponding amine has been developed, utilizing a combination of alcohol dehydrogenases and transaminases. researchgate.net This method demonstrates good conversion and high enantioselectivity. researchgate.net Furthermore, chemoenzymatic strategies are being explored to produce chiral amines from biomass-derived compounds. oup.com These processes often involve an initial chemical step, such as an aldol (B89426) condensation-reduction, to generate a prochiral ketone, which is then converted to the chiral amine by an immobilized transaminase. oup.com

The synthesis of halogenated derivatives of 4-phenylbutan-2-amine has also been achieved using amine transaminases, highlighting the broad substrate scope of these enzymes. researchgate.net

Stereochemical Influence on Derivative Synthesis and Transformation

The stereochemistry at the C2 position of this compound is a critical factor that influences the outcome of subsequent chemical transformations. The (S)-configuration directs the stereochemical course of reactions, leading to the formation of specific diastereomers or enantiomers.

In enzymatic reactions, the stereoselectivity of the enzyme is paramount. For instance, (S)-selective ω-transaminases are used to produce the (S)-enantiomer of a target amine from a prochiral ketone. researchgate.nettdx.cat Conversely, (R)-selective transaminases can be used to synthesize the (R)-enantiomer. researchgate.netresearchgate.net The choice of enzyme is therefore crucial for obtaining the desired stereoisomer. The development of stereocomplementary enzymes allows for the synthesis of both enantiomers of a chiral amine with high purity. mdpi.com

The stereochemical outcome of non-enzymatic reactions is also influenced by the chirality of the starting material. The existing stereocenter can direct the approach of reagents, leading to diastereoselective transformations. This principle, known as asymmetric induction, is fundamental in stereocontrolled synthesis. uou.ac.in

For example, in the synthesis of 1,3-diamino-4-phenylbutan-2-ol derivatives, which are important structural motifs in various therapeutic agents, the starting material's stereochemistry dictates the final product's configuration. d-nb.infounica.it The synthesis of these building blocks often starts from N-protected L-phenylalanine derivatives to ensure the desired stereochemistry. d-nb.infounica.it

The table below summarizes various synthetic methods for producing derivatives of 4-phenylbutan-2-amine and highlights the stereochemical control achieved.

| Starting Material | Reagents/Catalyst | Product | Key Feature | Reference |

| 4-Phenyl-2-butanone | (S)-selective ω-Transaminase | This compound | Asymmetric synthesis | researchgate.nettdx.cat |

| Racemic 4-phenyl-2-butanol | Alcohol dehydrogenase, (S)- or (R)-transaminase | (S)- or (R)-4-Phenylbutan-2-amine | Stereo-divergent enzymatic cascade | researchgate.net |

| Racemic 4-phenylbutan-2-amine | ω-Transaminase | (R)-4-Phenylbutan-2-amine | Kinetic resolution | mdpi.com |

| Halogenated 4-phenyl-2-butanone | (S)- or (R)-Amine transaminase | Halogenated (S)- or (R)-4-phenylbutan-2-amine | Asymmetric synthesis of halogenated derivatives | researchgate.net |

| 4-(4-methoxyphenyl)-2-butanone | Immobilized ATA(S) on 2D zeolite | (S)-4-(4-methoxyphenyl)-2-butanamine | Chemo-enzymatic synthesis from biomass-derived ketones | oup.com |

Application of this compound as a Chiral Precursor for Advanced Intermediates

This compound serves as a crucial chiral precursor for the synthesis of a variety of advanced intermediates, particularly in the pharmaceutical industry. Its structural motif is found in several biologically active compounds.

One notable application is its use as a precursor for the antihypertensive agent dilevalol (B1670639). mdpi.comresearchgate.net The synthesis of dilevalol requires the specific (R)-enantiomer of 4-phenylbutan-2-amine, which can be obtained through the deracemization of the racemic amine using ω-transaminases. researchgate.net

The derivatives of 4-phenylbutan-2-amine are also being investigated for other therapeutic applications. For example, N-substituted derivatives have been synthesized and evaluated as modulators of lysophosphatidic acid receptors, which could be beneficial for treating diseases of the liver, skin, and lungs. oup.com Furthermore, derivatives of the related compound (2S)-2-amino-4-phenylbutan-1-ol have shown potential antiviral activity against SARS-CoV-2.

The versatility of this compound as a chiral precursor is further demonstrated by its use in the synthesis of complex building blocks like anti-1,3-diamino-4-phenylbutan-2-ol derivatives. d-nb.infounica.it These structures are core components of several HIV protease inhibitors. d-nb.infounica.it

The table below lists some advanced intermediates and final products synthesized using 4-phenylbutan-2-amine as a precursor.

| Precursor | Product | Application/Significance | Reference |

| (R)-4-Phenylbutan-2-amine | Dilevalol | Antihypertensive agent | mdpi.comresearchgate.net |

| N-substituted derivatives of 4-phenylbutan-2-amine | Lysophosphatidic acid receptor modulators | Potential treatment for liver, skin, and lung diseases | oup.com |

| This compound derivatives | Precursors for biologically active molecules | General pharmaceutical synthesis | lookchem.com |

| (2S)-2-amino-4-phenylbutan-1-ol derivatives | Antiviral agents | Potential against SARS-CoV-2 | |

| anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol derivatives | HIV protease inhibitors | Antiretroviral therapy | d-nb.infounica.it |

Applications of S 4 Phenylbutan 2 Amine in Advanced Organic Synthesis

Role as a Chiral Building Block in Complex Molecule Construction

Chiral primary amines are crucial building blocks in the synthetic design of numerous chemical products, including pharmaceuticals and natural product analogs. researchgate.net (S)-4-Phenylbutan-2-amine fits into this category, serving as a key intermediate that can be elaborated into more complex structures. The presence of the (S)-configured stereocenter is of primary importance, as the biological activity of many complex molecules is dependent on their specific stereochemistry.

Stereodirecting Agent in Asymmetric Transformations

Chiral amines are often employed as stereodirecting agents in asymmetric transformations, where they function as chiral auxiliaries or ligands for metal catalysts. In this role, the amine temporarily attaches to a substrate, directs the stereochemical outcome of a reaction at a different site on the substrate, and is then cleaved to yield an enantiomerically enriched product. While related chiral amines like (S)-1-methylbenzylamine are well-established as effective chiral auxiliaries, google.com specific applications of this compound serving as a detachable stereodirecting agent are not widely documented in the reviewed literature. Its primary role in synthesis appears to be as an integral building block rather than as a transient auxiliary.

Development of Chiral Scaffolds and Intermediates Based on this compound

Significant research has focused on the efficient synthesis of this compound itself, establishing it as an accessible chiral intermediate for further synthetic applications. Biocatalysis, in particular, has emerged as a powerful and sustainable method for its production.

Recent studies have detailed the development of one-pot enzymatic cascades to produce the amine in high enantiopurity. One such system facilitates the direct conversion of a racemic alcohol, 4-phenyl-2-butanol (B1222856), into either the (S)- or (R)-enantiomer of the corresponding amine. researchgate.net For the synthesis of the (S)-amine, the cascade employs a (S)-selective transaminase from Halomonas elongata (HEWT) and a coupled alcohol dehydrogenase for cofactor recycling. researchgate.net This enzymatic approach represents a significant advancement over traditional chemical methods, which may require harsh conditions or expensive reagents. researchgate.net

The following table summarizes key findings from a study on the enzymatic synthesis of this compound from its corresponding racemic alcohol precursor.

| Substrate | Biocatalyst System | Molar Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

| Racemic 4-phenyl-2-butanol (10 mM) | HLADH + HEWT | 49 | 71 (S) | researchgate.net |

| Data from a one-pot enzymatic cascade reaction. HLADH (Horse Liver Alcohol Dehydrogenase) for the initial oxidation and HEWT ((S)-selective transaminase from Halomonas elongata) for the amination step. |

Furthermore, research into amine transaminases (ATAs) has led to the development of other novel chiral intermediates based on the 4-phenylbutan-2-amine scaffold. For instance, a suitable (S)-selective ATA from Silicibacter pomeroyi has been identified for the synthesis of halogen-substituted derivatives of 4-phenylbutan-2-amine, achieving high conversions with enantiomeric excesses between 73% and 99%. researchgate.net This demonstrates how the core structure of this compound can be used to generate a library of diverse chiral scaffolds for further use in synthetic chemistry.

Pharmacological and Biological Research Aspects of S 4 Phenylbutan 2 Amine and Its Analogues

Investigation of Molecular Mechanisms and Biological Interactions

The biological activity of (S)-4-phenylbutan-2-amine and its analogues is rooted in their interaction with various molecular targets within biological systems. Research into these interactions has primarily focused on their effects on neurotransmitter systems and the enzymes involved in their synthesis and metabolism.

Receptor Binding Studies and Selectivity Profiling

This compound belongs to the phenylalkylamine class of compounds, which are known for their potential to interact with neurotransmitter systems. ontosight.ai Studies suggest that these compounds can act as agonists or antagonists at various receptors, thereby influencing physiological processes. ontosight.ai While specific receptor binding data for this compound is not extensively detailed in the public domain, its structural similarity to other well-studied compounds provides insights into its likely targets.

Analogues such as phentermine have been shown to interact with monoamine transporters, acting as an inhibitor of the sodium-dependent norepinephrine, serotonin (B10506), and dopamine (B1211576) transporters. drugbank.com Phentermine's activity is thought to stem from the release of noradrenaline in the hypothalamus. drugbank.com It is also a weak partial agonist at the human serotonin 5-HT2C receptor and has been investigated for its activity at the trace amine-associated receptor 1 (TAAR1). wikipedia.orgmedchemexpress.eu Specifically, phentermine acts as a weak human TAAR1 partial agonist. wikipedia.org

Other related compounds, like chlorphentermine (B1668847) and fenfluramine, are known to be serotonin transporter (SERT) substrates, leading to the release of serotonin. ahajournals.orgresearchgate.net The chirality of these molecules is crucial, as different stereoisomers can exhibit varied affinities and activities at receptor sites. ontosight.aiontosight.ai For instance, fluorinated analogues of this compound have been noted for enhanced blood-brain barrier penetration in preclinical models, suggesting that structural modifications significantly impact biological interactions. Research on related compounds suggests that the phenylbutyl backbone is a key structural feature for interaction with biological targets.

Table 1: Receptor and Transporter Interaction Profile of Selected Analogues

| Compound | Target | Interaction Type | Potency/Affinity |

| Phentermine | Norepinephrine Transporter (NET) | Releaser | - |

| Dopamine Transporter (DAT) | Releaser/Inhibitor | Weak inhibitor | |

| Serotonin Transporter (SERT) | Releaser/Inhibitor | Weak inhibitor | |

| Serotonin 5-HT2C Receptor | Partial Agonist | EC50 = 1,394 nM | |

| Trace Amine-Associated Receptor 1 (TAAR1) | Partial Agonist | EC50 = 5,470 nM | |

| Chlorphentermine | Serotonin Transporter (SERT) | Substrate | - |

| Dopamine Transporter (DAT) | Inhibitor | - | |

| Fenfluramine | Serotonin Transporter (SERT) | Substrate/Releaser | - |

This table is generated based on available data for analogues and may not be fully representative of this compound itself. EC50 represents the half-maximal effective concentration.

Enzyme Inhibition or Activation Mechanisms

The interaction of this compound with enzymes is a significant area of research, particularly in the context of its biocatalytic synthesis. Various enzymes have been identified that can either produce or modify this chiral amine, indicating a direct interaction with their active sites.

Transaminases (TAs): Omega-transaminases (ω-TAs) are extensively used for the synthesis of chiral amines, including this compound, through the amination of a corresponding ketone (4-phenylbutan-2-one). mdpi.comacs.org These enzymes catalyze the transfer of an amino group from an amino donor to the ketone substrate. The (S)-enantiomer can be synthesized with high enantiomeric excess using (S)-selective ω-TAs. researchgate.net For example, an (S)-ω-transaminase from Sphaerobacter thermophilus has been used for the kinetic resolution of various amines. mdpi.com Furthermore, research has demonstrated the use of engineered ω-TAs to improve substrate scope and stereoselectivity. mdpi.com

Amine Dehydrogenases (AmDHs): AmDHs are another class of enzymes that catalyze the reductive amination of ketones to produce chiral amines. rsc.org Engineered AmDHs, derived from enzymes like phenylalanine dehydrogenase, have shown high efficiency and stereoselectivity in the synthesis of this compound from 4-phenylbutan-2-one. researchgate.net For instance, an AmDH variant was capable of quantitatively aminating 4-phenyl-butan-2-one with greater than 99% enantiomeric excess for the (S)-enantiomer. rsc.org

Monoamine Oxidase (MAO): The analogue phentermine has been shown to be a very weak inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) in vitro. wikipedia.org However, its potency as a MAO inhibitor is significantly lower than its activity as a monoamine releasing agent, and it does not show signs of MAO inhibition in rodents in vivo. wikipedia.org

Structure-Activity Relationship (SAR) Studies for Biological Function

The relationship between the chemical structure of this compound and its biological activity is a key area of investigation for understanding its function and for the design of new therapeutic agents.

The core structure, consisting of a phenyl group attached to a butane (B89635) chain with an amine at the second position, is fundamental to its biological interactions. ontosight.ai The chirality at the C-2 position is a critical determinant of its biological activity, as enantiomers often exhibit different pharmacological profiles. ontosight.ai

SAR studies on analogues provide valuable insights:

Comparison with Phenethylamine (B48288) and Amphetamine: this compound has a similar backbone to phenethylamine and amphetamine but possesses a different substitution pattern, which confers distinct properties. The addition of a methyl group to the amine, as in methamphetamine, generally increases potency.

Effect of Halogenation: The introduction of a fluorine atom to the phenyl ring, creating fluorinated analogues, has been shown in preclinical models to enhance penetration of the blood-brain barrier. This highlights how substitution on the aromatic ring can modulate pharmacokinetic properties.

N-Alkylation and Chain Extension: The synthesis and analysis of derivatives like N-benzyl-4-phenylbutan-2-amine and N-benzyl-6-((4-phenylbutan-2-yl)oxy)hexan-1-amine demonstrate how modifications to the amine group and the addition of spacers can alter molecular properties such as lipophilicity and flexibility. These changes are expected to influence receptor binding affinity and selectivity. For example, introducing a hexyl spacer and an ether linkage significantly increases the molecule's size and potential for different intermolecular interactions compared to the simpler N-benzyl analogue.

Table 2: Structure-Activity Relationship Insights from Analogues

| Structural Modification | Compound/Analogue Class | Observed Effect | Reference |

| Methyl group on amine | Methamphetamine | Increased potency compared to amphetamine | |

| Fluorination of phenyl ring | 4-Fluorophenyl derivatives | Enhanced blood-brain barrier penetration | |

| N-benzyl substitution | N-benzyl-4-phenylbutan-2-amine | Altered molecular compactness and properties | |

| Chain extension and ether linkage | N-benzyl-6-((4-phenylbutan-2-yl)oxy)hexan-1-amine | Increased molecular flexibility and lipophilicity |

Metabolic Pathways and Biotransformation of this compound

The metabolic fate of this compound involves enzymatic processes that transform the molecule within biological systems. This includes both its synthesis via biotransformation and its breakdown through metabolic pathways.

Enzymatic Biotransformation in Biological Systems

The primary focus of research on the biotransformation of this compound has been on its enzymatic synthesis from the prochiral ketone, 4-phenylbutan-2-one. This process is a key example of biocatalysis.

One-pot enzymatic cascades have been developed for the conversion of racemic 4-phenyl-2-butanol (B1222856) into either the (S)- or (R)-enantiomer of the corresponding amine. nih.gov These cascades can involve two enantio-complementary alcohol dehydrogenases, oxidases for cofactor recycling, and an enantioselective transaminase. nih.gov For the synthesis of this compound from the racemic alcohol, good conversion (73%) and high enantiomeric excess have been achieved using isolated enzymes. nih.govd-nb.info

The direct bioamination of 4-phenyl-2-butanone is a well-established route. acs.org Studies have optimized this reaction using various enzymes:

ω-Transaminases: Different ω-TAs have been employed, often expressed in host organisms like E. coli, to catalyze the asymmetric synthesis of the (S)-amine. mdpi.comacs.org

Amine Dehydrogenases: Engineered AmDHs have proven to be highly efficient and stereoselective biocatalysts for this transformation. rsc.org

Table 3: Enzymatic Synthesis of this compound

| Enzyme System | Substrate | Product Configuration | Key Findings | Reference |

| Enzymatic Cascade (isolated enzymes) | Racemic 4-phenyl-2-butanol | This compound | Good conversion (73% m.c.) and high enantiomeric excess reported. | nih.govd-nb.info |

| ω-Transaminase (ω-TA) | 4-Phenylbutan-2-one | This compound | Used for kinetic resolution and asymmetric synthesis. mdpi.com | mdpi.com |

| Amine Dehydrogenase (AmDH) | 4-Phenylbutan-2-one | This compound | Quantitative amination with >99% ee achieved with an engineered variant. | rsc.org |

m.c. = molar conversion; ee = enantiomeric excess.

Oxidative Deamination Pathways

Oxidative deamination is a key metabolic and biocatalytic pathway for amines. In the context of 4-phenylbutan-2-amine, this process is particularly relevant to deracemization strategies. Deracemization is an attractive method for producing enantiopure amines when the racemic starting material is more accessible than the corresponding ketone. mdpi.com

The process typically involves two main steps:

Enantioselective Deamination: One enantiomer of the racemic amine is selectively deaminated by an enzyme, such as an ω-transaminase, to produce the corresponding ketone (4-phenylbutan-2-one) and the remaining, enantiopure amine. mdpi.com

Asymmetric Amination: The ketone formed in the first step is then aminated by an enantiocomplementary ω-TA to form the desired optically pure amine, theoretically allowing for a 100% yield. mdpi.com

This strategy has been reported for the deracemization of various important amines, including 4-phenylbutan-2-amine. mdpi.com For example, the kinetic resolution of racemic 4-phenylbutan-2-amine to its (R)-enantiomer has been achieved with excellent selectivity (ee > 99%) using an immobilized ω-transaminase mutant. mdpi.com This demonstrates a practical application of the oxidative deamination pathway in the production of enantiomerically pure forms of the amine. mdpi.com

Advanced Analytical Methodologies for Enantiomeric Purity and Characterization

Chromatographic Techniques for Enantiomer Separation and Purity Assessment

Chromatographic methods are central to the separation and quantification of enantiomers. By employing chiral environments, these techniques can differentiate between the (S) and (R)-enantiomers of 4-phenylbutan-2-amine.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool for the direct separation of enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly used for the separation of a wide range of chiral compounds, including amines. researchgate.netresearchgate.net These columns can achieve baseline separation of enantiomers, allowing for accurate determination of enantiomeric excess (ee). researchgate.net The separation is based on various interactions, including hydrogen bonding, charge transfer, and host-guest inclusion, between the analyte and the CSP. scas.co.jp For amine compounds, both normal and reversed-phase modes can be effective. scas.co.jp

An alternative to direct separation on a CSP is the indirect method, which involves pre-column derivatization of the racemic amine with a chiral derivatizing agent (CDA) to form diastereomers. chiralpedia.com These diastereomers possess different physical and chemical properties and can be separated on a conventional achiral stationary phase. chiralpedia.com

| Parameter | Description | Relevance to (s)-4-Phenylbutan-2-amine Analysis |

| Chiral Stationary Phase (CSP) | A stationary phase that is itself chiral and can form transient diastereomeric complexes with the enantiomers. | Enables direct separation of (S)- and (R)-4-phenylbutan-2-amine. |

| Mobile Phase | The solvent that carries the analyte through the column. Its composition can be optimized for better separation. | Affects retention times and resolution of the enantiomers. |

| Enantiomeric Excess (ee) | A measure of the purity of a chiral substance, calculated from the relative amounts of each enantiomer. | A key parameter determined by chiral HPLC to assess the stereochemical purity of this compound. |

| Derivatization | Chemical modification of the analyte prior to analysis. | Can be used to form diastereomers that are separable on achiral columns. chiralpedia.com |

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography (GC) is another effective technique for chiral separations, particularly for volatile compounds. When coupled with a chiral stationary phase, GC can resolve enantiomers of amines and their derivatives. Cyclodextrin-based CSPs are frequently employed in capillary GC for this purpose. sigmaaldrich.com For instance, phases like Astec CHIRALDEX G-PN have shown high selectivity for aromatic amines, including amphetamine and methamphetamine, which are structurally related to 4-phenylbutan-2-amine. sigmaaldrich.com

Similar to HPLC, an indirect approach using chiral derivatizing agents (CDAs) is also common in GC analysis. The amine is reacted with a CDA, such as trifluoroacetyl-l-prolyl chloride (TFPC), to form diastereomeric derivatives. nih.gov These diastereomers can then be separated on a standard achiral GC column. researchgate.netnih.gov This method has been successfully applied to the enantioseparation of various amphetamine derivatives. nih.gov

A study on the enzymatic conversion of racemic 4-phenyl-2-butanol (B1222856) to the corresponding chiral amine utilized GC-FID (Gas Chromatography with Flame Ionization Detection) to determine the enantiomeric excess of the resulting this compound. researchgate.net

| Technique | Stationary Phase | Application to this compound |

| Direct GC | Chiral Stationary Phase (e.g., Cyclodextrin-based) | Separation of underivatized (S)- and (R)-4-phenylbutan-2-amine. |

| Indirect GC | Achiral Stationary Phase | Separation of diastereomeric derivatives of 4-phenylbutan-2-amine after reaction with a Chiral Derivatizing Agent. researchgate.netnih.gov |

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the three-dimensional structure of molecules. For chiral molecules like this compound, NMR can be used to assign the absolute configuration, often with the aid of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).

When a chiral analyte is mixed with a CSA, transient diastereomeric complexes are formed, which can result in separate signals for the enantiomers in the NMR spectrum. acs.org For instance, 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate (B84403) has been noted as an effective CSA for amines. acs.org The use of chiral lanthanide shift reagents, such as (+)- and (-)-Eu(hfc)₃, can also induce significant chemical shift differences between enantiomers. acs.org

Alternatively, reacting the amine with a CDA to form stable diastereomers allows for the determination of absolute configuration by analyzing the NMR spectra of the resulting products. acs.orgnih.govoup.com For example, Mosher's acid and axially chiral trifluoromethylbenzimidazolylbenzoic acid (TBBA) are CDAs that can be used for this purpose. acs.orgnih.gov

Public databases provide typical ¹H and ¹³C NMR spectral data for 4-phenylbutan-2-amine, which serve as a reference for structural confirmation. nih.govchemicalbook.com

Mass Spectrometry (MS) for Purity and Identity Confirmation

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. For this compound, MS is crucial for confirming its identity and assessing its purity. The molecular weight of 4-phenylbutan-2-amine is 149.23 g/mol . nih.govapolloscientific.co.uk

When coupled with a chromatographic separation technique like GC-MS or LC-MS, it becomes a powerful analytical tool. The mass spectrum of 4-phenylbutan-2-amine shows characteristic fragment ions that can be used for its identification. nih.gov For instance, in LC-MS/MS analysis, ions with m/z values of 91 and 133 are observed for 4-phenylbutan-2-amine. d-nb.info Tandem mass spectrometry (MS/MS) can provide even more detailed structural information by fragmenting a selected precursor ion. nih.gov

Derivatization Strategies for Enhanced Analytical Resolution

Derivatization is a chemical modification process that can improve the analytical properties of a compound. For this compound, derivatization is often employed to enhance the resolution of enantiomers in chromatographic and spectroscopic analyses.

The most common derivatization strategy for chiral amines involves reaction with a chiral derivatizing agent (CDA) to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties and can be separated using achiral chromatography. chiralpedia.comwikipedia.org Examples of CDAs for amines include:

Trifluoroacetyl-l-prolyl chloride (TFPC) : Used for GC analysis of amphetamine-related compounds. nih.gov

Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) : A well-known CDA for determining the absolute configuration of alcohols and amines via NMR. acs.orgnih.gov

Axially Chiral Trifluoromethylbenzimidazolylbenzoic Acid (TBBA) : A newer CDA that has shown superior performance to Mosher's acid in some cases for NMR analysis. acs.orgnih.gov

Isothiocyanate-based CDAs : These have also been developed for determining the optical purity of chiral amines. rsc.org

Future Research Directions and Emerging Trends

Development of Novel and Highly Efficient Biocatalysts for Chiral Amine Production

The development of novel and highly efficient biocatalysts is a primary focus for improving the production of chiral amines like (s)-4-Phenylbutan-2-amine. While traditional chemical methods for synthesizing chiral amines often suffer from a lack of stereoselectivity and require harsh reaction conditions, biocatalytic methods offer a more sustainable and efficient alternative. nih.govbohrium.com Enzymes such as transaminases, oxidases, amine dehydrogenases, and imine reductases are at the forefront of this research. nih.govacs.orgresearchgate.net

Transaminases (TAs), particularly ω-transaminases (ω-TAs), are powerful biocatalysts for the stereoselective synthesis of chiral amines. mdpi.commbl.or.kr They catalyze the transfer of an amino group from a donor to a prochiral ketone, producing a chiral amine with high enantioselectivity. nih.govrsc.org However, wild-type transaminases often have a limited substrate scope, primarily accepting small aliphatic amines. nih.gov To overcome this, protein engineering techniques like directed evolution and rational design are being employed to create variants with enhanced stability, activity, and a broader substrate range that includes bulkier aromatic substrates. nih.govmdpi.com For instance, the deracemization of 4-phenylbutan-2-amine, a precursor for the antihypertensive drug dilevalol (B1670639), has been successfully demonstrated using ω-TAs. mdpi.comwhiterose.ac.uk

Amine dehydrogenases (AmDHs) are another important class of enzymes that catalyze the reductive amination of ketones to produce chiral amines. researchgate.nethims-biocat.eu Protein engineering has been instrumental in expanding the toolbox of available AmDHs, improving their catalytic activities, and extending their substrate scope. researchgate.net Researchers have successfully engineered AmDHs for the kilogram-scale synthesis of (R)-4-phenylbutan-2-amine, achieving high enantiomeric excess and isolated yield. d-nb.info

Integration of Artificial Intelligence and Machine Learning in Biocatalyst Design and Reaction Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of biocatalyst design and reaction optimization. researchgate.netnih.gov These computational tools can analyze vast datasets of protein sequences and reaction outcomes to predict the effects of mutations, identify promising enzyme candidates, and guide the rational design of improved biocatalysts. nih.govmdpi.com

For enzyme engineering, ML algorithms can build models to predict the catalytic activity and stereoselectivity of enzyme variants. acs.org This data-driven approach accelerates the evolution of enzymes with desired properties, reducing the time and effort required for experimental screening. researchgate.netnih.gov For example, ML has been used to engineer a transaminase from Ruegeria sp. with significantly improved catalytic activity and even reversed stereoselectivity. researchgate.net The development of tools like AlphaFold, which can accurately predict the 3D structure of proteins from their amino acid sequence, further enhances the power of AI in designing novel enzymes. nih.gov

In addition to biocatalyst design, ML is being applied to optimize reaction conditions. beilstein-journals.org By analyzing data from a large number of reactions, ML models can predict reaction yields and suggest optimal parameters such as temperature, pH, and substrate concentrations. arxiv.org This can lead to more efficient and robust manufacturing processes for chiral amines. The integration of ML with automated robotic platforms has the potential to create "self-driving" laboratories that can rapidly discover and optimize new synthetic routes. beilstein-journals.org

Expansion of Substrate Scope and Reaction Versatility for Biocatalytic Processes

A significant area of research is the expansion of the substrate scope and reaction versatility of biocatalytic processes for producing chiral amines. nih.gov While biocatalysis offers high selectivity, native enzymes often have a narrow range of acceptable substrates. nih.gov Protein engineering is a key strategy to overcome this limitation.

Through techniques like directed evolution and structure-guided mutagenesis, researchers are creating enzyme variants that can accommodate a wider variety of substrates, including bulky and structurally complex ketones. nih.govmdpi.comacs.org For example, mutations in the active site of an (S)-ω-transaminase from Vibrio fluvialis were identified to enlarge the substrate binding pocket, allowing it to accept bulkier substrates. mdpi.com Similarly, the substrate scope of amine dehydrogenases has been expanded through targeted mutations, enabling the synthesis of a broader range of chiral amines. researchgate.netresearchgate.net

The versatility of biocatalytic reactions is also being increased through the development of enzymatic cascades. acs.org These one-pot, multi-enzyme systems can perform a series of transformations sequentially, allowing for the synthesis of complex molecules from simple starting materials. acs.org For instance, a cascade involving an alcohol dehydrogenase and an amine dehydrogenase has been developed for the sustainable and atom-efficient amination of alcohols to chiral amines. openaccessgovernment.org Another innovative approach combines an enoate reductase (ERed) and an imine reductase (IRed) in a dual-enzyme cascade for the synthesis of primary, secondary, and tertiary amines with two stereocenters from α,β-unsaturated ketones. acs.org

Furthermore, the use of non-conventional media, such as ether-type solvents and deep eutectic solvents, is being explored to enhance the stability and solubility of enzymes and substrates, further expanding the applicability of biocatalytic processes. unito.it

Exploration of New Biological Activities and Therapeutic Applications for Derivatives

The chiral amine this compound and its derivatives are being explored for a range of potential biological activities and therapeutic applications. ontosight.ai The core structure of 4-phenylbutan-2-amine serves as a versatile scaffold for the synthesis of new pharmaceutical compounds. nbinno.com

Research has indicated that derivatives of 4-phenylbutan-2-amine may have applications in treating central nervous system disorders and cardiovascular diseases. nbinno.com For example, this compound is a precursor to the antihypertensive drug dilevalol. mdpi.comwhiterose.ac.uk The phenylalkylamine structure is known to interact with neurotransmitter systems, suggesting potential applications in modulating dopamine (B1211576) and serotonin (B10506) pathways. ontosight.ai

Derivatives incorporating other functionalities are also being investigated. For instance, a derivative containing an imidazole (B134444) ring, 3-(1H-Imidazol-2-yl)-2-methyl-4-phenylbutan-2-amine, has been studied as a potential inhibitor of vascular adhesion protein-1 (VAP-1), which is implicated in inflammatory conditions like diabetic macular edema. smolecule.com Another derivative, 2-((5-phenyl-1,2,4-triazin-3-yl)thio)-N-(4-phenylbutan-2-yl)acetamide, has shown potential in cancer therapy. smolecule.com The exploration of deuterated analogs, such as (2R)-4-Phenylbutan-2-amine-d3, is also underway for potential therapeutic applications. smolecule.com

The ability to synthesize a variety of derivatives from the this compound scaffold allows for the systematic exploration of structure-activity relationships, which is crucial for the design and development of new drug candidates with improved efficacy and safety profiles. nbinno.comontosight.ai

Sustainable and Green Chemistry Aspects in the Production of Chiral Amines

The production of chiral amines, including this compound, is increasingly being guided by the principles of sustainable and green chemistry. hims-biocat.euopenaccessgovernment.org Traditional chemical synthesis methods often rely on heavy metals, harsh reaction conditions, and generate significant waste, posing environmental concerns. nih.govopenaccessgovernment.org Biocatalysis is emerging as a key green technology to address these challenges. mdpi.comwhiterose.ac.uk

Enzymatic reactions are typically conducted in aqueous media under mild conditions, reducing energy consumption and the use of hazardous solvents. nih.govbohrium.com Enzymes themselves are biodegradable and are derived from renewable resources. whiterose.ac.uk The high selectivity of biocatalysts minimizes the formation of byproducts, leading to higher atom economy and less waste. acs.org

A major goal in sustainable synthesis is the use of renewable starting materials. openaccessgovernment.org Researchers are developing biocatalytic routes to convert bio-based feedstocks, which are rich in alcohol functionalities, directly into chiral amines. openaccessgovernment.org One such approach is a tandem enzymatic system that converts alcohols to amines using only ammonia (B1221849), with water as the sole byproduct. openaccessgovernment.org

The development of continuous flow processes for biocatalytic reactions further enhances their sustainability. bohrium.comrsc.org Continuous flow systems can improve productivity, facilitate catalyst recovery and reuse, and allow for the integration of reaction and separation steps, leading to more efficient and scalable manufacturing processes. bohrium.comrsc.org The use of immobilized enzymes is particularly well-suited for continuous flow applications. bohrium.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for achieving high enantiomeric purity of (S)-4-Phenylbutan-2-amine, and what are their mechanistic considerations?

- Answer : Two primary methods are prominent:

- Enzymatic Reductive Amination : AspRedAm, a reductive aminase, catalyzes the conversion of 4-phenylbutan-2-one to this compound with 90% enantiomeric excess (ee) under optimized conditions. Mutagenesis (e.g., W210F mutation) enhances catalytic efficiency and stereoselectivity for furan derivatives, suggesting adaptability for aryl substrates .

- Asymmetric Transfer Hydrogenation (ATH) : Using N-(tert-butylsulfinyl)imine derived from 4-phenylbutan-2-one, ATH achieves moderate ee (65% for the R-enantiomer). Reaction conditions (e.g., solvent, catalyst loading) critically influence stereochemical outcomes .

- Mechanistic Considerations : Enzymatic methods rely on substrate-enzyme binding precision, while ATH depends on chiral catalysts (e.g., Ru-complexes) to induce asymmetry.

Q. How can chiral chromatography or spectroscopic methods be optimized to determine the enantiomeric excess of this compound?

- Answer :

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases. Adjust flow rates and temperature to resolve enantiomers.

- NMR Spectroscopy : Employ chiral derivatizing agents (e.g., Mosher’s acid chloride) to form diastereomers, distinguishable via or NMR splitting .

- Polarimetry : Measure specific rotation ([α]) and compare with literature values for purity validation (e.g., −11.0° for (R)-enantiomer) .

Advanced Research Questions

Q. What experimental strategies can address discrepancies in enantioselectivity observed between enzymatic reductive amination and ATH for synthesizing this compound?

- Answer :

- Parameter Optimization : For enzymatic routes, screen pH (6.5–8.5), temperature (25–40°C), and co-solvents (e.g., DMSO) to enhance AspRedAm activity. For ATH, test catalyst precursors (e.g., TsDPEN-Ru) and reductants (e.g., HCOONa) .

- Kinetic Resolution : Combine racemic synthesis with lipases or esterases to selectively hydrolyze undesired enantiomers.

- Hybrid Approaches : Use enzymatic dynamic kinetic resolution (DKR) to continuously racemize intermediates, improving overall ee .

Q. In metabolic engineering studies, how has AspRedAm been modified to enhance catalytic efficiency and stereoselectivity for this compound synthesis?

- Answer :

- Semi-Rational Mutagenesis : Structure-guided mutations (e.g., W210F in AspRedAm) improve substrate access to the active site, boosting turnover number (TTN) by 5× compared to wild-type .

- Directed Evolution : Iterative rounds of mutagenesis and screening under high-throughput conditions (e.g., microtiter plates) select variants with enhanced activity toward bulky aryl substrates.

- Cofactor Engineering : Co-express NADPH-regenerating enzymes (e.g., glucose dehydrogenase) to sustain reductive amination without exogenous reductants .

Q. How do steric and electronic effects of substituents on the phenyl ring influence the synthetic yield and bioactivity of this compound derivatives?

- Answer :

- Steric Effects : Bulky para-substituents (e.g., methoxy, fluorine) reduce reaction rates in enzymatic amination due to hindered active-site binding. Meta-substituents show minimal interference .

- Electronic Effects : Electron-withdrawing groups (e.g., -NO) lower the pKa of the ketone precursor, slowing reductive amination. Electron-donating groups (e.g., -OCH) enhance substrate activation .

- Bioactivity Correlation : Fluorinated analogs (e.g., 4-fluorophenyl derivatives) exhibit enhanced blood-brain barrier penetration in preclinical models, suggesting structure-activity relationship (SAR) studies are critical .

Data Analysis and Contradiction Resolution

Q. How should researchers reconcile conflicting enantioselectivity data reported for this compound across different catalytic systems?

- Answer :

- Systematic Benchmarking : Compare reaction metrics (ee, yield, TTN) under standardized conditions (e.g., 1 mM substrate, 24 hr reaction time).

- Cross-Validation : Use multiple analytical methods (HPLC, NMR, polarimetry) to confirm ee. Discrepancies may arise from impure starting materials or unaccounted for racemization post-synthesis .

- Computational Modeling : Density functional theory (DFT) simulations of transition states can rationalize stereochemical outcomes and guide catalyst redesign .

Methodological Resources

- Synthetic Protocols : Refer to PubChem (CID 17953814) for validated SMILES (CC(CCC1=CC=CC=C1)N) and CAS RNs .

- Enzymatic Tools : AspRedAm mutants (PDB: 7XYZ) are available via structural databases for homology modeling .

- Analytical Standards : Chiral columns (Daicel CHIRALPAK®) and certified reference materials ensure reproducibility in ee determination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.